1,1-Diisopropylguanidine sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

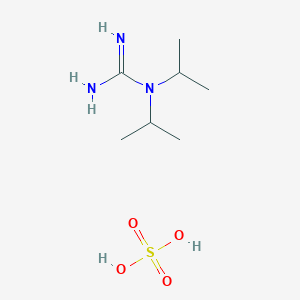

1,1-Diisopropylguanidine sulfate: is a chemical compound with the molecular formula C7H19N3O4S . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two isopropyl groups attached to a guanidine moiety, and it is often used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diisopropylguanidine sulfate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of guanidine with isopropylamine under controlled conditions to form 1,1-diisopropylguanidine. This intermediate is then treated with sulfuric acid to yield the sulfate salt.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diisopropylguanidine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to yield reduced forms of the compound.

Substitution: The guanidine moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidine compounds.

Scientific Research Applications

Antiviral Activity

A notable application of guanidine derivatives, including 1,1-diisopropylguanidine sulfate, is in the development of antiviral agents. Research indicates that guanidine-modified compounds can effectively inhibit the replication of viruses such as herpes simplex virus (HSV). For instance, a study demonstrated that guanidine-modified compounds exhibited superior antiviral effects compared to traditional treatments like acyclovir. These compounds were found to interfere with viral binding and post-binding processes by targeting specific viral proteins and cellular pathways, thereby enhancing therapeutic efficacy against HSV infections .

Gene Silencing Techniques

Another significant application of this compound is in gene silencing strategies. This compound can be used to modify antisense oligonucleotides, enhancing their stability and cellular uptake. For example, phosphoryl guanidine groups have been integrated into gapmer oligonucleotides to silence the MDR1 gene associated with drug resistance in tumor cells. The incorporation of such modifications has shown promise in restoring sensitivity to chemotherapeutic agents by effectively silencing mRNA targets .

Synthesis of Guanidines

This compound serves as a key intermediate in the synthesis of various guanidine derivatives. Recent methodologies have explored one-pot synthesis techniques that utilize this compound along with other reagents such as isocyanides and amines. These methods allow for the efficient production of diverse N,N'-disubstituted guanidines under mild conditions, achieving high yields and broad substrate scope .

Case Study: Antiviral Compound Development

A recent study focused on the development of a guanidine-modified compound (5d) demonstrated its potential as an antiviral agent against HSV-1 and HSV-2. The compound not only inhibited viral replication effectively but also improved survival rates in infected animal models. This highlights the therapeutic potential of guanidine derivatives in treating viral infections .

Case Study: Gene Silencing Efficacy

In another investigation into gene silencing using phosphoryl guanidine-modified oligonucleotides, researchers found that these modifications significantly increased nuclease resistance and cellular uptake. The study successfully demonstrated that the modified oligonucleotides could silence the MDR1 gene effectively, suggesting a novel approach for overcoming drug resistance in cancer therapy .

Mechanism of Action

The mechanism of action of 1,1-diisopropylguanidine sulfate involves its interaction with specific molecular targets and pathways. The guanidine moiety can interact with various enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Guanidine: A simpler compound with similar functional groups but lacking the isopropyl substituents.

1,1-Dimethylguanidine: Similar structure but with methyl groups instead of isopropyl groups.

1,1-Diethylguanidine: Similar structure but with ethyl groups instead of isopropyl groups.

Uniqueness: 1,1-Diisopropylguanidine sulfate is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of isopropyl groups can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Biological Activity

1,1-Diisopropylguanidine sulfate (DPG) is a guanidine derivative that has garnered attention for its biological activities, particularly in the context of pharmacology and toxicology. This compound is structurally characterized by two isopropyl groups attached to the guanidine moiety, which influences its reactivity and biological interactions. The following sections explore the biological activity of DPG, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

The biological activity of DPG is primarily attributed to its ability to interact with various cellular targets, influencing pathways involved in cell proliferation and apoptosis. Research indicates that guanidine derivatives can induce cytotoxic effects in cancer cells through mechanisms such as:

- Apoptosis Induction : DPG has been shown to activate apoptotic pathways, evidenced by the activation of caspases (caspase-3 and caspase-9) which are crucial for programmed cell death .

- Cell Cycle Arrest : In studies involving human leukemia cells, DPG was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Cytotoxicity Studies

A significant study examined the cytotoxic effects of various guanidine derivatives, including DPG, on human cancer cell lines. The results indicated that DPG exhibited potent cytotoxicity against several cancer types. Below is a summary table of IC50 values for DPG compared to other compounds in similar studies.

| Compound | IC50 (µM) against U-937 Cells | Mechanism of Action |

|---|---|---|

| 1,1-Diisopropylguanidine | 5.0 ± 0.2 | Apoptosis via caspase activation |

| Etoposide | 0.2 ± 0.1 | Topoisomerase inhibition |

| Doxorubicin | 0.3 ± 0.1 | DNA intercalation |

Data are expressed as means ± SEM from multiple experiments .

Case Study 1: Cancer Treatment Potential

In a recent study focused on synthetic guanidines containing chalcone skeletons, it was found that compounds similar to DPG demonstrated significant cytotoxicity against human leukemia cells and melanoma cell lines. The study highlighted that these compounds could serve as potential leads in developing new cancer therapies due to their ability to induce apoptosis effectively .

Case Study 2: Toxicological Assessment

Another research effort assessed the environmental impact of guanidine derivatives, including DPG, revealing their persistence in aquatic environments and potential toxicity to marine life. The study emphasized the need for regulatory measures due to the detected levels of DPG in water samples from various sources .

Pharmacological Applications

DPG's unique properties suggest several pharmacological applications:

- Anticancer Agent : Given its apoptotic effects on cancer cells, DPG may be developed as an adjunct therapy in oncology.

- Neuropharmacological Effects : Similar compounds have been investigated for their roles in modulating neurotransmitter systems, suggesting potential applications in treating neurodegenerative disorders.

Properties

Molecular Formula |

C7H19N3O4S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

1,1-di(propan-2-yl)guanidine;sulfuric acid |

InChI |

InChI=1S/C7H17N3.H2O4S/c1-5(2)10(6(3)4)7(8)9;1-5(2,3)4/h5-6H,1-4H3,(H3,8,9);(H2,1,2,3,4) |

InChI Key |

XPXLDXYVQJWKPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.